molecular formula C20H17NO3 B3133989 methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate CAS No. 400076-10-0

methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate

Cat. No.: B3133989
CAS No.: 400076-10-0
M. Wt: 319.4 g/mol
InChI Key: NJZAQIZCUCGGDK-UHFFFAOYSA-N
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Description

Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate is an intriguing compound with diverse potential applications in various fields, including chemistry, biology, medicine, and industry. This molecule consists of a benzenecarboxylate ester linked to a pyridine derivative, which incorporates both aromatic and heterocyclic functionalities that contribute to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate can be achieved through a multi-step process involving various reaction types. Typically, the preparation involves the following steps:

  • Synthesis of the pyridine derivative: : This step involves the construction of the 2-oxo-6-phenyl-1(2H)-pyridine core. A common method is the condensation of 2-acetylpyridine with benzaldehyde in the presence of a base, followed by cyclization and oxidation to yield the desired pyridine derivative.

  • Esterification: : The pyridine derivative is then subjected to an esterification reaction with methyl 4-carboxybenzoate. This step often requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, are critical to ensure high yields and purity of the final product. Continuous flow processes and advanced purification techniques, including recrystallization and chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyridine moieties, resulting in the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the oxo group in the pyridine ring, leading to the formation of hydroxylated derivatives. Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially at the aromatic rings. Halogenation, nitration, and sulfonation are some of the common substitution reactions that this compound can undergo.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, conditions: acidic or basic medium, elevated temperature.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, conditions: solvent such as ethanol or ether, ambient or slightly elevated temperature.

  • Substitution: : Halogens (Br₂, Cl₂), concentrated sulfuric acid, nitric acid, conditions: varying temperatures and solvents depending on the specific reaction.

Major Products Formed

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules. Its versatile reactivity makes it an attractive intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Potential use as a lead compound in drug discovery. Its structure-activity relationships (SAR) can be studied to optimize pharmacological properties.

  • Industry: : Applications in the development of materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The compound's mechanism of action can vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, interference with metabolic pathways, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-benzoylbenzoate:

  • 2-oxo-6-phenyl-1,2-dihydroquinoline: : Contains a quinoline ring instead of a pyridine ring, which alters its electronic properties and reactivity.

  • Methyl 4-(benzylamino)benzoate: : Features an amino group instead of the oxo-pyridinyl moiety, leading to different chemical behavior and biological activity.

Uniqueness

Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate stands out due to its unique combination of aromatic and heterocyclic structures, which confer a distinct set of chemical properties and reactivity

And there you have it! A deep dive into this fascinating compound. Which part stands out to you the most?

Properties

IUPAC Name

methyl 4-[(2-oxo-6-phenylpyridin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-24-20(23)17-12-10-15(11-13-17)14-21-18(8-5-9-19(21)22)16-6-3-2-4-7-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZAQIZCUCGGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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